4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one
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Description
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one, also known as Xanthone, is a naturally occurring compound found in various plants. Xanthone has been extensively studied for its potential therapeutic applications due to its diverse biological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
Scientific Research Applications
Synthesis and Biological Activity
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one and its derivatives have been synthesized for various biological studies. Researchers have developed novel methods to synthesize derivatives of this compound, exploring their potential biological activities, primarily focusing on antimicrobial and antioxidant properties. For example, Alvey et al. (2008) reported on the synthesis of furo[3,2-f]chromene analogues showing significant antimycobacterial activity, indicating a strong potential in fighting mycobacterial infections (Alvey et al., 2008). Similarly, Kenchappa et al. (2013) synthesized β-amino carbonyl compounds containing coumarin and benzofuran moieties, showing promising antimicrobial and antioxidant activities, indicating their potential in medical applications (Kenchappa et al., 2013).
Antimicrobial Effects
The antimicrobial effects of this compound derivatives have been a subject of interest. Al-Rifai et al. (2011) synthesized new coumarin derivatives and tested them for in vitro antimicrobial activity, finding significant inhibitory activity against tested bacterial strains, highlighting their potential as antimicrobial agents (Al-Rifai et al., 2011). Furthermore, Moshafi et al. (2016) evaluated the antibacterial effects of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives against selected bacterial strains, finding that some derivatives exhibited strong antibacterial effects, particularly against M. luteus and B. subtilis (Moshafi et al., 2016).
Cytotoxic Evaluation and Anticancer Potential
The compound and its derivatives have been evaluated for their cytotoxic effects, particularly in cancer research. El-Deen et al. (2016) synthesized novel hexahydroquinoline derivatives containing the benzofuran moiety and evaluated their cytotoxic effects against human hepatocellular carcinoma cell lines, finding promising inhibitory effects (El-Deen et al., 2016).
Synthetic Methodology and Catalysis
Researchers have also focused on the synthetic methodologies involving this compound. Lykakis et al. (2011) described the use of Ph3PAuNTf2 as a catalyst for the selective synthesis of 2H-chromenes, demonstrating the compound's potential application in synthetic organic chemistry and natural product synthesis (Lykakis et al., 2011).
Properties
IUPAC Name |
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-10-7-13-14(9-17(21)22-16(13)8-11(10)2)19-18(20)12-5-3-4-6-15(12)23-19/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGPGCPTCUXOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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